(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a succinimido group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically involves the reaction of succinimide with (S)-2-aminopropionic acid, which is protected by a tert-butoxycarbonyl group. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under mild acidic conditions using reagents such as oxalyl chloride.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Oxalyl Chloride: Used for the deprotection of the Boc group.
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in peptide synthesis.
4-Dimethylaminopyridine (DMAP): Used as a catalyst in coupling reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further utilized in various synthetic applications .
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic processes and can be selectively removed under specific conditions to reveal the free amino group, which can then participate in further reactions . This selective deprotection is crucial in peptide synthesis and other applications where precise control over functional groups is required .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure and used for similar applications.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is unique due to its specific combination of the succinimido group and the Boc-protected amino group, which provides a balance of stability and reactivity that is advantageous in synthetic applications .
Properties
Molecular Formula |
C12H18N2O6 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18) |
InChI Key |
COMUWNFVTWKSDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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